![molecular formula C23H30F3N3O4S2 B12433589 (2r)-1,1,1-Trifluoro-2-{4-[(2s)-2-{[(3s)-3-Methylmorpholin-4-Yl]methyl}-4-(Thiophen-2-Ylsulfonyl)piperazin-1-Yl]phenyl}propan-2-Ol](/img/structure/B12433589.png)
(2r)-1,1,1-Trifluoro-2-{4-[(2s)-2-{[(3s)-3-Methylmorpholin-4-Yl]methyl}-4-(Thiophen-2-Ylsulfonyl)piperazin-1-Yl]phenyl}propan-2-Ol
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Overview
Description
AMG-1694 is a potent disruptor of the glucokinase–glucokinase regulatory protein complex. This compound promotes the dissociation of this complex, thereby indirectly enhancing glucokinase enzymatic activity. It has shown significant potential in normalizing blood glucose levels in various rodent models of diabetes and specifically lowers blood glucose in diabetic animals without affecting normoglycemic ones .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AMG-1694 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of advanced organic synthesis techniques and stringent reaction conditions to ensure high purity and yield .
Industrial Production Methods: Industrial production of AMG-1694 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This would include the use of high-performance liquid chromatography for purification and stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: AMG-1694 primarily undergoes interactions that disrupt the glucokinase–glucokinase regulatory protein complex. This involves non-covalent interactions that promote the dissociation of the complex, thereby enhancing glucokinase activity .
Common Reagents and Conditions: The reactions involving AMG-1694 typically require specific reagents that facilitate the disruption of the glucokinase–glucokinase regulatory protein complex. These reagents and conditions are optimized to ensure maximum efficacy and stability of the compound .
Major Products Formed: The primary product formed from the reactions involving AMG-1694 is the dissociated glucokinase, which is then free to catalyze the conversion of glucose to glucose-6-phosphate, thereby regulating blood glucose levels .
Scientific Research Applications
(2r)-1,1,1-Trifluoro-2-{4-[(2s)-2-{[(3s)-3-Methylmorpholin-4-Yl]methyl}-4-(Thiophen-2-Ylsulfonyl)piperazin-1-Yl]phenyl}propan-2-Ol, also known as AMG-1694, is a chemical compound with several identifiers including PubChem CID 66582747, ChEMBL ID CHEMBL3113979, and Nikkaji Number J3.238.733K . It has a molecular weight of 533.6 g/mol and the molecular formula C23H30F3N3O4S2 .
Names and Identifiers
- IUPAC Name: (2R)-1,1,1-trifluoro-2-[4-[(2S)-2-[[(3S)-3-methylmorpholin-4-yl]methyl]-4-thiophen-2-ylsulfonylpiperazin-1-yl]phenyl]propan-2-ol
- InChI: InChI=1S/C23H30F3N3O4S2/c1-17-16-33-12-11-27(17)14-20-15-28(35(31,32)21-4-3-13-34-21)9-10-29(20)19-7-5-18(6-8-19)22(2,30)23(24,25)26/h3-8,13,17,20,30H,9-12,14-16H2,1-2H3/t17-,20-,22+/m0/s1
- InChIKey: OJTJLEFGCNYTBQ-RBDMOPTHSA-N
- SMILES: C[C@H]1COCCN1C[C@H]2CN(CCN2C3=CC=C(C=C3)C@(C(F)(F)F)O)S(=O)(=O)C4=CC=CS4
Synonyms
- AMG-1694
- 1361217-07-3
- CHEMBL3113979
- This compound
- SCHEMBL17527
- 1,1,1-trifluoro-2-(4-(2-((3-methyl-4-morpholinyl)methyl)-4-(2-thiophenylsulfonyl)-1-piperazinyl)phenyl)-2-propanol
- 1,1,1-trifluoro-2-(4-(2-((3-methylmorpholino)methyl)-4-(thiophen-2-ylsulfonyl)piperazin-1-yl)phenyl)propan-2-ol
- (2R)-1,1,1-trifluoro-2-[4-[(2S)-2-[[(3S)-3-methylmorpholin-4-yl]methyl]-4-thiophen-2-ylsulfonylpiperazin-1-yl]phenyl]propan-2-ol
Scientific Research Applications
Mechanism of Action
AMG-1694 exerts its effects by promoting the dissociation of the glucokinase–glucokinase regulatory protein complex. This dissociation enhances the activity of glucokinase, which catalyzes the conversion of glucose to glucose-6-phosphate. This process is crucial for the regulation of blood glucose levels. The molecular targets involved in this mechanism include glucokinase and the glucokinase regulatory protein .
Comparison with Similar Compounds
AMG-1694 is unique in its ability to specifically disrupt the glucokinase–glucokinase regulatory protein complex without affecting other metabolic pathways. Similar compounds include AMG-3969, which also disrupts the glucokinase–glucokinase regulatory protein complex but has different pharmacokinetic properties . Other similar compounds include glucokinase activators, which directly activate glucokinase but may have a higher risk of causing hypoglycemia .
Biological Activity
(2R)-1,1,1-Trifluoro-2-{4-[(2S)-2-{[(3S)-3-Methylmorpholin-4-Yl]methyl}-4-(Thiophen-2-Ylsulfonyl)piperazin-1-Yl]phenyl}propan-2-ol}, a complex organic compound, has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and therapeutic applications based on available literature.
The compound has the following chemical characteristics:
- Molecular Formula : C23H30F3N3O4S2
- Molecular Weight : 533.6 g/mol
- IUPAC Name : (2R)-1,1,1-trifluoro-2-[4-[(2S)-2-[[(3S)-3-methylmorpholin-4-yl]methyl]-4-thiophen-2-ylsulfonylpiperazin-1-yl]phenyl]propan-2-ol
The biological activity of this compound is primarily attributed to its interaction with various biochemical targets:
1. Inhibition of Dihydrofolate Reductase (DHFR)
Research indicates that compounds with similar structures often inhibit DHFR, an enzyme crucial for DNA synthesis and repair. By inhibiting DHFR, these compounds can disrupt cellular replication processes, particularly in cancer cells .
2. Tyrosine Kinase Inhibition
The presence of a piperazine moiety suggests potential activity against tyrosine kinases, which are involved in signaling pathways that regulate cell growth and survival. Inhibitors of these kinases can be effective in treating cancers and other proliferative diseases .
Antitumor Activity
Studies have demonstrated that derivatives of this compound exhibit significant antitumor properties. For instance, the inhibition of DHFR leads to reduced proliferation of cancer cells, making it a candidate for further development in oncology .
Antimicrobial Properties
Preliminary tests suggest that similar compounds may possess antimicrobial activity against various pathogens. This property could be beneficial in developing new antibiotics or antifungal agents .
Case Studies and Research Findings
A review of the literature reveals several key studies that highlight the biological activity of related compounds:
Properties
Molecular Formula |
C23H30F3N3O4S2 |
---|---|
Molecular Weight |
533.6 g/mol |
IUPAC Name |
(2R)-1,1,1-trifluoro-2-[4-[(2S)-2-[[(3S)-3-methylmorpholin-4-yl]methyl]-4-thiophen-2-ylsulfonylpiperazin-1-yl]phenyl]propan-2-ol |
InChI |
InChI=1S/C23H30F3N3O4S2/c1-17-16-33-12-11-27(17)14-20-15-28(35(31,32)21-4-3-13-34-21)9-10-29(20)19-7-5-18(6-8-19)22(2,30)23(24,25)26/h3-8,13,17,20,30H,9-12,14-16H2,1-2H3/t17-,20-,22+/m0/s1 |
InChI Key |
OJTJLEFGCNYTBQ-RBDMOPTHSA-N |
Isomeric SMILES |
C[C@H]1COCCN1C[C@H]2CN(CCN2C3=CC=C(C=C3)[C@](C)(C(F)(F)F)O)S(=O)(=O)C4=CC=CS4 |
Canonical SMILES |
CC1COCCN1CC2CN(CCN2C3=CC=C(C=C3)C(C)(C(F)(F)F)O)S(=O)(=O)C4=CC=CS4 |
Origin of Product |
United States |
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